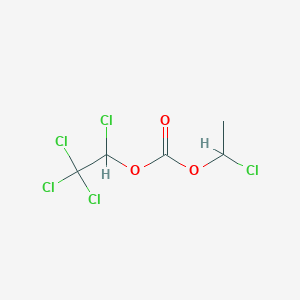
5,17-Dimethylpentacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,17-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of alkane, specifically a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a chain with branches. This compound is of interest in various scientific fields due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Dimethylpentacosane can be achieved through several steps. One common method involves the use of alkenes as starting materials. For example, the synthesis can start from nona-1,8-diene, which undergoes a series of reactions including hydrogenation and alkylation to form the desired compound. The reaction conditions typically involve the use of catalysts such as palladium on carbon for hydrogenation and strong acids for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5,17-Dimethylpentacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons or other substituted alkanes.
Wissenschaftliche Forschungsanwendungen
5,17-Dimethylpentacosane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Industry: Used in the formulation of lubricants and other industrial products due to its stability and low reactivity.
Wirkmechanismus
The mechanism by which 5,17-Dimethylpentacosane exerts its effects depends on the specific application. In biological systems, it may interact with specific receptors or enzymes, influencing behavior or physiological processes. For example, as a pheromone component, it may bind to olfactory receptors in insects, triggering specific behavioral responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,11-Dimethylpentacosane: Another branched alkane with similar properties but different branching positions.
5,14-Dimethylpentacosane: Similar structure with branches at different positions.
Uniqueness
5,17-Dimethylpentacosane is unique due to its specific branching pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of molecular structure on behavior and reactivity in various applications.
Eigenschaften
CAS-Nummer |
114749-81-4 |
|---|---|
Molekularformel |
C27H56 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
5,17-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-9-10-16-19-24-27(4)25-21-18-15-13-11-12-14-17-20-23-26(3)22-8-6-2/h26-27H,5-25H2,1-4H3 |
InChI-Schlüssel |
CMYHRIYCOQTQRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



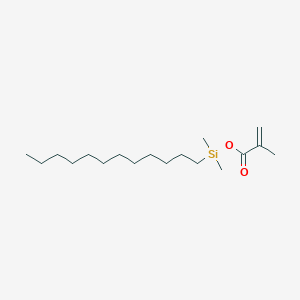
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
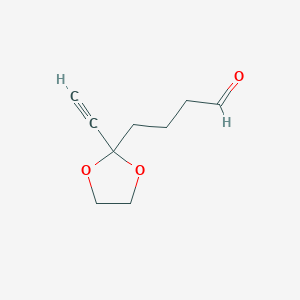
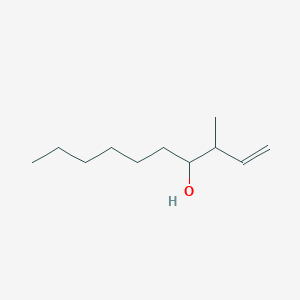


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

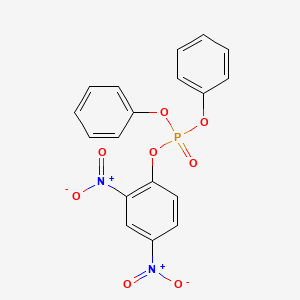
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)

